3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Overview
Description
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of piperidine with a phenoxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[2-(3-methylphenoxy)ethyl]piperidine: Lacks the propan-2-yl group, leading to different chemical and biological properties.
1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine: Lacks the 3-methyl group on the piperidine ring, affecting its reactivity and interactions.
Uniqueness
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-14(2)17-10-16(4)11-18(12-17)20-9-8-19-7-5-6-15(3)13-19;3-1(4)2(5)6/h10-12,14-15H,5-9,13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNBRNPYSBOIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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